molecular formula C9H6N2O4 B8795979 6-nitroisoquinoline-1,3(2H,4H)-dione

6-nitroisoquinoline-1,3(2H,4H)-dione

Cat. No. B8795979
M. Wt: 206.15 g/mol
InChI Key: SMZLRKAOZOGDFK-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of 6.19 g (30 mmol) of 6-nitroisoquinoline-1,3(2H,4H)-dione in 15 ml of MeOH and 150 ml of N,N-DIMETHYLFORMAMIDE is hydrogenated at 1 atmosphere of H2 at 250 in the presence of 1.5 g of 10% Pd/C for 7 h. The catalyst is removed by filtration through Celite. The filtrate is evaporated to give 5.4 g (100%) of a tan solid, mp 200-2200 (dec); MS (ES+) m/z 177.2 (M+H)+1.
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[NH:9][C:8](=[O:15])[CH2:7]2)([O-])=O>CO.CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[NH:9][C:8](=[O:15])[CH2:7]2

Inputs

Step One
Name
Quantity
6.19 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(NC(C2=CC1)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.